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molecular formula C4H6BrO2- B1202233 2-Bromobutyrate CAS No. 20629-61-2

2-Bromobutyrate

Cat. No. B1202233
M. Wt: 165.99 g/mol
InChI Key: YAQLSKVCTLCIIE-UHFFFAOYSA-M
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Patent
US07148226B2

Procedure details

To a solution of 4-Bromo-2-fluorophenol (1 g, 5.24 mmol) and methyl □-bromobutyrate (1.89 g, 10.47 mmol) in DMF (20 mL) was added K2CO3 (3.6 g, 26 mmol). The resultant slurry was heated to 100° C. under argon for 12 h. DMF was evaporate and residue partitioned between EtOAC and 1 N HCl. The organic layer was washed with H2O, and brine then dried over Na2SO4. The solvent was removed in vacuo and the residue was purified by flash column chromatography (10% EtOAc in hexanes) to provide the desired product (1.17 g, 77%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.Br[CH:11]([CH2:15]C)[C:12]([O-])=O.[C:17]([O-:20])([O-])=[O:18].[K+].[K+].[CH3:23]N(C=O)C>>[CH3:23][O:20][C:17](=[O:18])[C:11]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[F:9])([CH3:15])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Name
Quantity
1.89 g
Type
reactant
Smiles
BrC(C(=O)[O-])CC
Name
Quantity
3.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was evaporate
CUSTOM
Type
CUSTOM
Details
residue partitioned between EtOAC and 1 N HCl
WASH
Type
WASH
Details
The organic layer was washed with H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)(C)OC1=C(C=C(C=C1)Br)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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